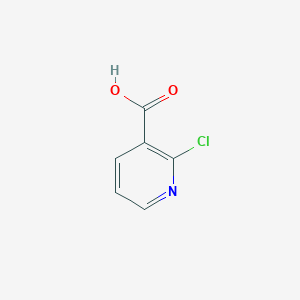
2-氯烟酸
概述
描述
2-Chloronicotinic acid is an aromatic carboxylic acid and a member of pyridines . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
2-Chloronicotinic acid can be synthesized from nicotinic acid by oxidation with H2O2 and then chlorination with POCl3 and PCl5, yielding 87.5% . Another synthesis method involves the use of solid phosgene and N,N-dimethylformamide as starting materials .Molecular Structure Analysis
The molecular geometry, vibrational frequencies, infrared intensities, and Raman scattering activities of 2-Chloronicotinic acid in the ground state have been calculated using ab initio Hartree–Fock (HF) and density functional (B3LYP and B3PW91) methods with 6-31G (d) and 6-311G (d) basis sets level .Chemical Reactions Analysis
The solubility of 2-Chloronicotinic acid in various solvents such as methanol, ethanol, n-propanol, isopropanol, N,N-dimethylformamide (DMF), 1,4-dioxane, N-methyl pyrrolidone (NMP), ethyl acetate, acetone, water, acetonitrile, and cyclohexane at temperatures ranging from 273.15 to 313.15 K has been determined . The maximum solubility value was obtained in pure NMP .Physical And Chemical Properties Analysis
2-Chloronicotinic acid has a molecular weight of 157.55 g/mol . It is a white to cream powder, insoluble in water, but soluble in organic solvents such as benzene and toluene . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others have been reported .科学研究应用
a. Pranoprofen Synthesis: Pranoprofen, an anti-inflammatory drug, is produced using 2-chloronicotinic acid as an intermediate . The compound’s structure contributes to the efficacy of pranoprofen in managing inflammation and pain.
b. Diflufenican Synthesis: Diflufenican, another herbicide and fungicide, also relies on 2-chloronicotinic acid during its synthesis . This compound demonstrates effectiveness in controlling pests and diseases in crops.
Conclusion
2-Chloronicotinic acid’s versatility makes it a valuable compound across various domains. While its pharmaceutical applications are well-established, ongoing research continues to uncover novel uses. As scientists explore its properties, we can expect further discoveries and applications in the future . If you have any specific questions or need further details, feel free to ask!
安全和危害
未来方向
属性
IUPAC Name |
2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSSZOHCGUTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | 2-chloronicotinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062726 | |
| Record name | 3-Carboxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinic acid | |
CAS RN |
2942-59-8 | |
| Record name | 2-Chloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Carboxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Traditional methods often involve multi-step chemical processes starting from precursors like 3-cyanopyridine [, , ] or nicotinic acid N-oxide [, ]. These processes usually involve oxidation, chlorination, and hydrolysis reactions.
A: Yes, researchers have explored several greener alternatives. One promising approach utilizes enzymatic hydrolysis of 2-chloronicotinamide using engineered amidases []. Another method focuses on direct oxidation of 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine using ozone with acetate as a catalyst [].
A: Traditional methods often require harsh reaction conditions, like high temperatures and strong alkaline solutions []. These conditions can lead to low yields, byproduct formation (like 2-chloronicotinamide) [], and environmental concerns due to the use of toxic reagents like phosphorus oxychloride [].
A: Yes, researchers have successfully engineered a nitrilase from Rhodococcus zopfii (RzNIT) to improve the hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid []. By introducing a single-site mutation (W167G), the enzyme's reaction specificity was altered to favor hydrolysis over hydration, significantly increasing the yield and purity of 2-chloronicotinic acid [].
A: 2-Chloronicotinic acid is a key building block in the synthesis of various pharmaceuticals, pesticides, and herbicides [, ]. For instance, it is used in the production of the nonsteroidal anti-inflammatory drug flunixin [] and the herbicide diflufenican [].
A: 2-Chloronicotinic acid is a key precursor in the synthesis of the fungicide Boscalid® []. Researchers have developed a three-step continuous flow process for Boscalid® synthesis using 2-chloronicotinic acid, achieving a significant overall yield [].
ANone: The molecular formula of 2-chloronicotinic acid is C6H4ClNO2, and its molecular weight is 157.55 g/mol.
A: The chlorine atom in 2-chloronicotinic acid is susceptible to nucleophilic substitution reactions, making it a versatile building block for synthesizing various derivatives [, , , , ].
A: Yes, 2-chloronicotinic acid has been successfully utilized in palladium-catalyzed Suzuki coupling reactions. For example, it reacts with aryl boronic acids to produce 6-aryl-2-chloronicotinic acids with high regioselectivity []. Additionally, it participates in decarboxylative annulation reactions with dibenzo[b,d]iodol-5-ium triflates to yield dibenzo[f,h]quinolines [].
A: Interestingly, 2-chloronicotinic acid exhibits anomalous behavior in Ullmann reactions. Instead of the expected N-arylation, it undergoes a rearrangement to form 2'-6'-dimethyl-anilide of 2-pyridone-3-carboxylic acid, known as isonixine, which possesses anti-inflammatory properties [].
A: Yes, studies have investigated the interactions between zinc porphyrins modified with 2-chloronicotinic acid and human serum albumin []. The research revealed that the interaction mechanism involves both static and dynamic fluorescence quenching, with hydrophobic interactions being the main driving force [].
A: Studies on derivatives of 2-chloronicotinic acid, such as picolinic acid and cyclocarboxylic acid analogs, have shown varying anticonvulsant activity depending on the substituents and their positions on the pyridine ring []. For example, introducing a benzylamide group at the 2-position of 2-chloronicotinic acid resulted in promising anticonvulsant activity [].
A: Yes, researchers have explored the structure-activity relationship of novel nicotinoyl urea derivatives containing 2-chloronicotinic acid fragments as potential pesticides []. The study revealed that substituents on the phenyl ring significantly influenced the insecticidal and herbicidal activity of the compounds [].
A: Studies have investigated the stability of various 2-chloronicotinic acid derivatives, including those with picolinic acid and cyclocarboxylic acid moieties, in different biological media like body fluids and tissue homogenates []. The results indicated varying degrees of stability, with some compounds remaining stable while others were susceptible to enzymatic degradation in specific organs like the liver and kidneys [].
ANone: Common analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to confirm the identity of 2-chloronicotinic acid and its derivatives [, , , ].
- Infrared (IR) spectroscopy: Helps identify functional groups and can be used to characterize the compound [, , ].
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation [, , , ].
A: Traditional production methods often generate significant amounts of wastewater containing residual reagents and byproducts []. Researchers are exploring methods like membrane extraction combined with heterogeneous catalytic oxidation to treat this wastewater, recover valuable materials, and minimize environmental impact [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



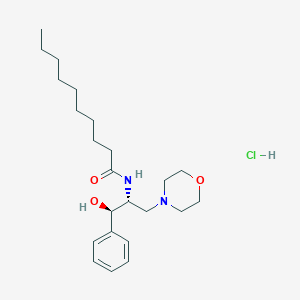
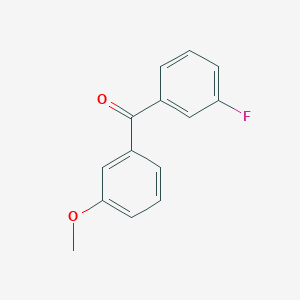
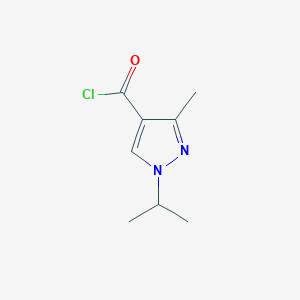
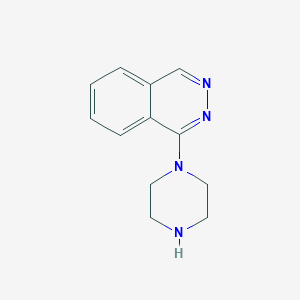
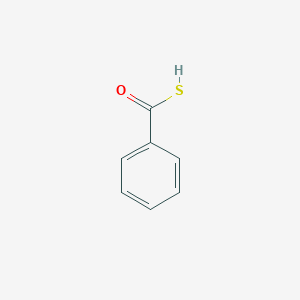


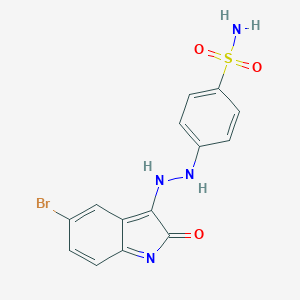

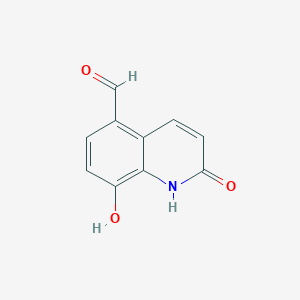
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)